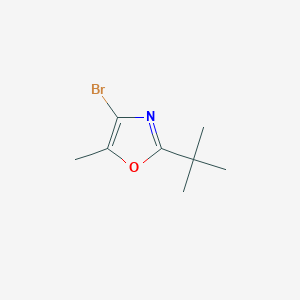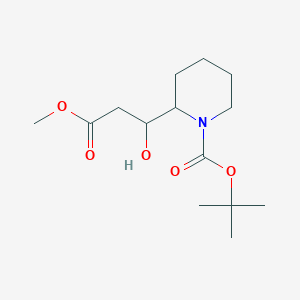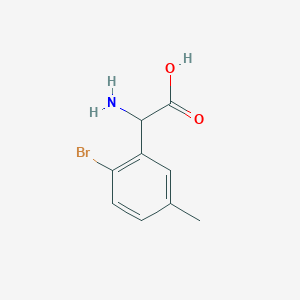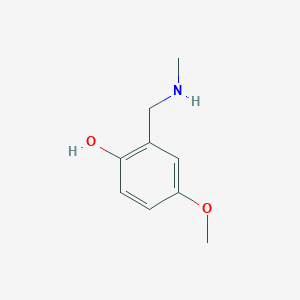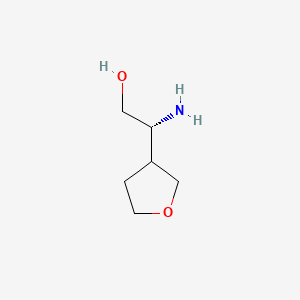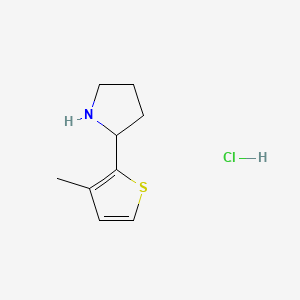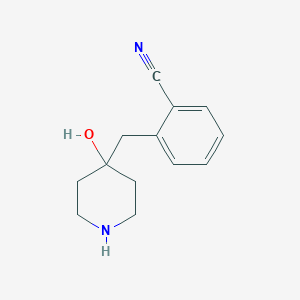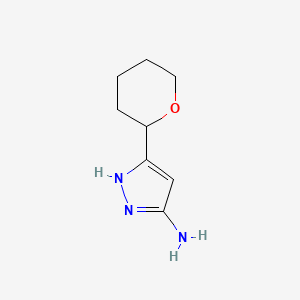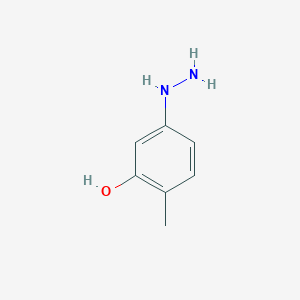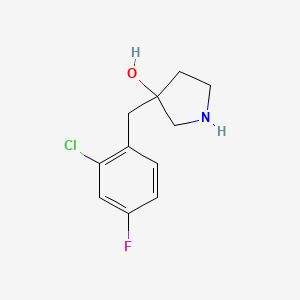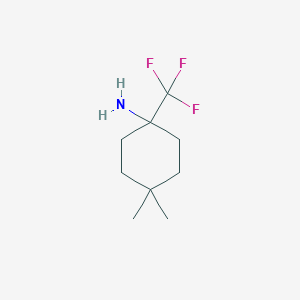
4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C9H16F3N It is characterized by the presence of a cyclohexane ring substituted with two methyl groups and a trifluoromethyl group, along with an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through alkylation and trifluoromethylation reactions, respectively.
Amination: The amine group is introduced via reductive amination or other suitable amination techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various receptors or enzymes, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine
- 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and trifluoromethyl groups on the cyclohexane ring, along with the amine functional group, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H16F3N |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
4,4-dimethyl-1-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H16F3N/c1-7(2)3-5-8(13,6-4-7)9(10,11)12/h3-6,13H2,1-2H3 |
InChI-Schlüssel |
NMDVFRCBKHGEFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)(C(F)(F)F)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


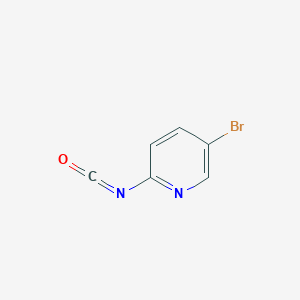
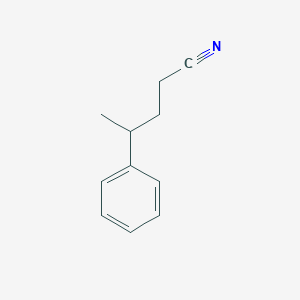
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)
